molecular formula C15H13ClO B1302638 4-Chloro-3',4'-dimethylbenzophenone CAS No. 40415-10-9

4-Chloro-3',4'-dimethylbenzophenone

Cat. No.: B1302638
CAS No.: 40415-10-9
M. Wt: 244.71 g/mol
InChI Key: YMDVVGLPIKIHRX-UHFFFAOYSA-N
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Description

4-Chloro-3’,4’-dimethylbenzophenone is an organic compound with the molecular formula C15H13ClO and a molecular weight of 244.72 g/mol . It is a derivative of benzophenone, characterized by the presence of a chlorine atom and two methyl groups on the benzene rings. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-3’,4’-dimethylbenzophenone can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of 4-chlorobenzoyl chloride with 3,4-dimethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in a non-polar solvent like dichloromethane under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

In industrial settings, the synthesis of 4-Chloro-3’,4’-dimethylbenzophenone follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3’,4’-dimethylbenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-Chloro-3’,4’-dimethylbenzophenone is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-3’,4’-dimethylbenzophenone involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its action depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3’,4’-dimethylbenzophenone is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical properties. These functional groups influence its reactivity and make it suitable for specific applications that other benzophenone derivatives may not be able to fulfill .

Properties

IUPAC Name

(4-chlorophenyl)-(3,4-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO/c1-10-3-4-13(9-11(10)2)15(17)12-5-7-14(16)8-6-12/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDVVGLPIKIHRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373913
Record name 4-Chloro-3',4'-dimethylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40415-10-9
Record name 4-Chloro-3',4'-dimethylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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